2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylphenoxy group, a methylphenyl group, and an oxazole ring
Preparation Methods
The synthesis of 2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dimethylphenoxy group: This can be achieved by reacting 2,3-dimethylphenol with an appropriate halogenating agent.
Synthesis of the oxazole ring: This involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide.
Coupling reactions: The final step involves coupling the dimethylphenoxy group with the oxazole ring and the methylphenyl group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can be compared with other similar compounds, such as:
2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: This compound has a similar phenoxy group but differs in its overall structure and functional groups.
2-methoxyphenyl isocyanate: This compound has a similar aromatic structure but differs in its functional groups and reactivity.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-9-16(10-8-13)17-11-20(25-22-17)21-19(23)12-24-18-6-4-5-14(2)15(18)3/h4-11H,12H2,1-3H3,(H,21,23) |
InChI Key |
QCOVPGDXIWCPPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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